molecular formula C20H20FN5O2 B2988094 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-52-0

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2988094
CAS No.: 878411-52-0
M. Wt: 381.411
InChI Key: YJEHNKKNRVOLLO-UHFFFAOYSA-N
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Description

The compound “2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors. This study led to the identification of potent serotonin receptor ligands, demonstrating potential applications in antidepressant and anxiolytic drug development. The compound 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed promising results as a potential antidepressant in animal models, highlighting the significance of fluorinated arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione for therapeutic applications (Zagórska et al., 2016).

Anticancer Potential

Novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters were synthesized and examined for their antiproliferative effects against breast cancer cell lines. The compound with a 5-fluoro-2-hydroxyphenyl substituent exhibited superior antiproliferative effects, suggesting the potential of these compounds as leads for developing more effective cancer therapeutics for breast cancer treatment (Karthikeyan et al., 2017).

Photostable Fluorophores

Synthesis and characterization of new Y-shaped fluorophores with an imidazole core were conducted, introducing compounds with excellent photostability. These fluorophores show intense emission maxima in the range of 440–630 nm, making them significant for applications requiring stable and efficient light-emitting materials (Ozturk et al., 2012).

Fluoride and Cyanide Sensing

Imidazole derivatives were explored for their colorimetric and ratiometric fluorescence sensing of fluoride and cyanide ions, demonstrating high selectivity and sensitivity. These findings underscore the utility of imidazole-based sensors for environmental and biological monitoring of fluoride and cyanide ions (Peng et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many imidazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .

Future Directions

The future directions for this compound would likely involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could potentially be developed into a novel drug .

Properties

CAS No.

878411-52-0

Molecular Formula

C20H20FN5O2

Molecular Weight

381.411

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H20FN5O2/c1-5-10-24-12(2)13(3)26-16-17(22-19(24)26)23(4)20(28)25(18(16)27)11-14-8-6-7-9-15(14)21/h5-9H,1,10-11H2,2-4H3

InChI Key

YJEHNKKNRVOLLO-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C

solubility

not available

Origin of Product

United States

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